![molecular formula C13H13Cl2N3O B14358691 3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile CAS No. 91762-98-0](/img/structure/B14358691.png)
3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated hydroxyphenyl group linked to a dipropanenitrile moiety through an azanediyl bridge. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with a suitable amine to form the intermediate Schiff base. This intermediate undergoes further reactions, including nitrile formation, to yield the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of diamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its dichlorinated phenyl ring can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Unique due to its specific substitution pattern and azanediyl linkage.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropaneamine: Similar structure but with amine groups instead of nitriles.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanealdehyde: Contains aldehyde groups instead of nitriles.
Uniqueness
The uniqueness of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile lies in its combination of dichlorinated hydroxyphenyl and dipropanenitrile moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
CAS No. |
91762-98-0 |
|---|---|
Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
3-[2-cyanoethyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-7-10(13(19)12(15)8-11)9-18(5-1-3-16)6-2-4-17/h7-8,19H,1-2,5-6,9H2 |
InChI Key |
ABRIGLOZEOMJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN(CCC#N)CCC#N)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


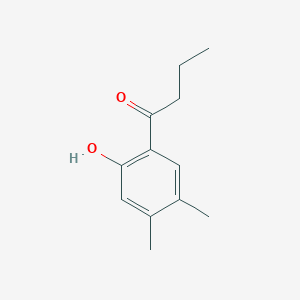
![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
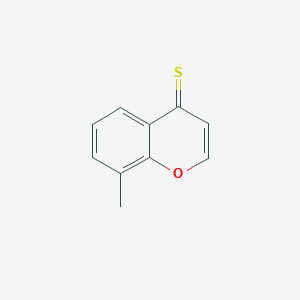

![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
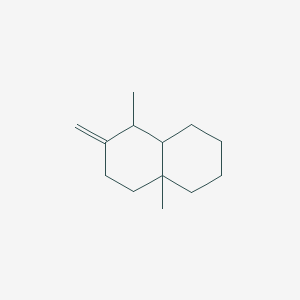
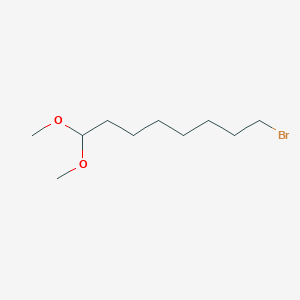
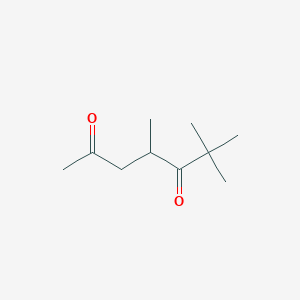
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
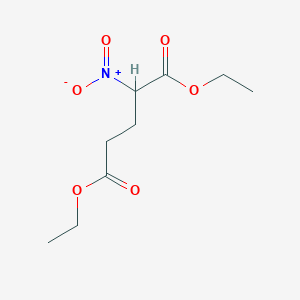
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

